Malayamycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Malayamycin A is a natural product found in Streptomyces malaysiensis and Streptomyces tendae with data available.

Scientific Research Applications

Antifungal Activity and Agricultural Applications

Malayamycin A has been identified as a novel antifungal compound with significant potential in agriculture. Isolated from Streptomyces malaysiensis, it exhibits potent antifungal activity, particularly against Stagonospora nodorum, the causative agent of wheat glume blotch disease. The compound primarily inhibits sporulation in fungi, making it a promising agent for controlling fungal diseases in crops. Its mode of action involves the suppression of sporulation rather than killing the fungi, which could help in managing disease without severely impacting the surrounding microbial ecosystem. The identification of a transcription factor gene, Mrg1, upregulated by malayamycin application, provides insights into the fungal response to treatment, although Mrg1 is not the primary pathway for sporulation inhibition by malayamycin. This finding opens up avenues for further research into the molecular mechanisms underlying the antifungal activity of malayamycin and its potential utility in integrated pest management strategies in agriculture (Li et al., 2008).

Biosynthetic Pathway Insights

The biosynthesis of this compound involves a unique pathway that includes the formation of C-nucleosides, a class of compounds with various biological activities. The discovery and characterization of the malayamycin biosynthetic pathway, through genome mining of near-identical clusters in Streptomyces malaysiensis and Streptomyces chromofuscus, have shed light on the enzymatic processes involved. Key enzymes such as MalD, a pseudouridine synthase, and MalO, an enoylpyruvyltransferase, play crucial roles in the formation of the malayamycin backbone. This understanding of the biosynthetic pathway not only highlights the complexity and diversity of natural product biosynthesis but also opens up possibilities for the bioengineering of malayamycin analogs with enhanced properties or novel activities (Hong et al., 2019).

properties

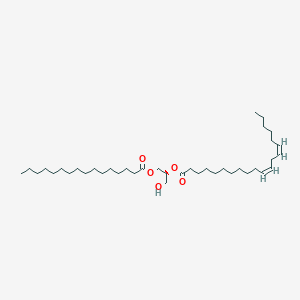

Molecular Formula |

C13H18N4O7 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

[(2S,3S,3aS,6S,7R,7aR)-2-(2,4-dioxo-1H-pyrimidin-5-yl)-3-hydroxy-6-methoxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-7-yl]urea |

InChI |

InChI=1S/C13H18N4O7/c1-22-5-3-23-10-7(18)8(4-2-15-13(21)17-11(4)19)24-9(10)6(5)16-12(14)20/h2,5-10,18H,3H2,1H3,(H3,14,16,20)(H2,15,17,19,21)/t5-,6-,7+,8+,9-,10+/m1/s1 |

InChI Key |

WHUYYLXWQSFRQH-MHCVYJKHSA-N |

Isomeric SMILES |

CO[C@@H]1CO[C@H]2[C@H]([C@@H](O[C@@H]2[C@@H]1NC(=O)N)C3=CNC(=O)NC3=O)O |

Canonical SMILES |

COC1COC2C(C(OC2C1NC(=O)N)C3=CNC(=O)NC3=O)O |

synonyms |

malayamycin A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-8,8-dimethyl-7,16-diazapentacyclo[9.6.1.02,9.03,7.015,18]octadeca-1(17),11(18),12,14-tetraene-4,6-dione](/img/structure/B1241657.png)

![Thiourea, N-[2-(9-acridinylamino)ethyl]-N,N'-dimethyl-](/img/structure/B1241660.png)

![2-Amino-5-[[3-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1241663.png)

![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)